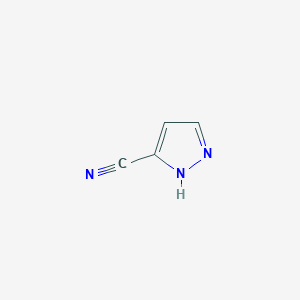

1H-pyrazole-3-carbonitrile

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1H-pyrazole-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3N3/c5-3-4-1-2-6-7-4/h1-2H,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMJLEPMVGQBLHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NN=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40957908 | |

| Record name | 1H-Pyrazole-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40957908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

93.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36650-74-5 | |

| Record name | 1H-Pyrazole-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40957908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-pyrazole-3-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1h Pyrazole 3 Carbonitrile and Its Derivatives

Classical Approaches to Nitrile Formation from Pyrazole (B372694) Derivatives

Traditional methods for introducing a nitrile group onto a pre-existing pyrazole ring often involve the chemical transformation of other functional groups, such as amides or amines, or through direct dehydration reactions.

Conversion of Amide or Amino Groups to Nitrile

One of the most established routes to pyrazole-3-carbonitriles is the dehydration of the corresponding pyrazole-3-carboxamide. This transformation is typically achieved using potent dehydrating agents. For instance, heating a pyrazole-3-carboxamide intermediate with diphosphorus (B173284) pentoxide (P₂O₅) at high temperatures (around 335 °C) can produce the desired nitrile in high yields, often exceeding 85%. researchgate.netisca.me The product can then be purified by vacuum distillation, yielding a product with high purity ( >99%). isca.me

Another common reagent for this conversion is thionyl chloride (SOCl₂). When heated, thionyl chloride readily converts unsubstituted amides to nitriles, though the acidic byproducts (SO₂ and HCl) may not be suitable for substrates with acid-sensitive functional groups. mdpi.comresearchgate.net Other phosphorus-based reagents like phosphorus oxychloride (POCl₃) and various mild phosphorus(III) compounds have also been successfully employed for this type of dehydration. researchgate.netresearchgate.net

Alternatively, starting from a 3-aminopyrazole (B16455) derivative, the nitrile group can be introduced through reactions involving diazotization followed by cyanation (a Sandmeyer-type reaction), although direct dehydration of amides is more commonly cited for this specific scaffold.

Table 1: Reagents for Dehydration of Pyrazole-3-carboxamide

| Reagent | Typical Conditions | Yield | Purity | Reference |

|---|---|---|---|---|

| Diphosphorus pentoxide (P₂O₅) | 335 °C, 1 hour, vacuum distillation | ~85% | >99% | researchgate.netisca.me |

| Thionyl chloride (SOCl₂) | Heating | Good | Substrate dependent | mdpi.comresearchgate.net |

| Phosphorus oxychloride (POCl₃) | Heating | Good | Substrate dependent | researchgate.net |

Dehydration Reactions for Cyano Group Introduction

The direct dehydration of a pyrazole-3-aldoxime offers another classical route to the cyano group. Aldoximes, which can be prepared from the corresponding pyrazole-3-carbaldehydes, are converted to nitriles using various dehydrating systems.

A one-pot method has been demonstrated for converting pyrazole-4-carbaldehydes to pyrazole-4-carbonitriles, a process directly analogous to the synthesis of the 3-carbonitrile isomer. This method involves the initial formation of the oxime from the aldehyde using hydroxylamine (B1172632) hydrochloride in formic acid, followed by dehydration with a catalytic amount of orthophosphoric acid (H₃PO₄) at 100 °C, achieving excellent yields (98–99%). d-nb.info Other reagents reported for the dehydration of aldoximes in broader contexts include trifluoroacetic anhydride (B1165640) (TFAA), sulfuryl fluoride (B91410) (SO₂F₂), and simply heating in N,N-dimethylformamide (DMF), which can act as both a solvent and a catalyst. beilstein-journals.orgresearchgate.netrsc.org

Table 2: Conditions for Dehydration of Pyrazole Aldoximes

| Reagent/System | Medium | Temperature | Key Features | Reference |

|---|---|---|---|---|

| H₃PO₄ (catalytic) | Formic Acid | 100 °C | One-pot from aldehyde, excellent yields | d-nb.info |

| Heat | DMF | 135 °C | Simple procedure, moderate to good yields | researchgate.netrsc.org |

Multi-component Reactions (MCRs) for Pyrazole Carbonitrile Synthesis

Multi-component reactions (MCRs) represent a highly efficient and atom-economical approach to constructing complex molecules like pyrazole carbonitriles in a single step from simple precursors. These methods are central to green chemistry principles by reducing waste and energy consumption.

One-Pot Condensation Reactions utilizing Aldehyde, Phenylhydrazine (B124118), and Malononitrile (B47326)

A widely used MCR for synthesizing highly substituted pyrazole carbonitriles involves the one-pot condensation of an aldehyde, a hydrazine (B178648) (such as phenylhydrazine), and a methylene-active cyanide (typically malononitrile). jocpr.com This reaction assembles the pyrazole ring system with the desired cyano group in a single synthetic operation.

The reaction mechanism is believed to proceed through an initial Knoevenagel condensation between the aldehyde and malononitrile to form a benzylidenemalononitrile (B1330407) intermediate. Subsequently, a Michael addition of phenylhydrazine to this intermediate occurs, followed by intramolecular cyclization and subsequent aerobic oxidation or elimination to yield the final aromatic pyrazole product. Various catalysts have been employed to facilitate this reaction, including Lewis acids like aluminum chloride (AlCl₃), which can produce yields of 79-89% in aqueous ethanol (B145695). jocpr.com

Catalyst-Free MCRs

Remarkably, the three-component synthesis of 5-aminopyrazole-4-carbonitriles can often proceed efficiently without any catalyst. isca.merhhz.netresearchgate.net These reactions are typically promoted by selecting an appropriate solvent or by using solvent-free techniques like grinding. For instance, simply refluxing the three components (aldehyde, phenylhydrazine, and malononitrile) in ethanol is a successful strategy. scirp.org

Water has also been shown to be an excellent medium for this transformation, leading to high yields and easy product isolation via precipitation. researchgate.net In some cases, the reaction can be performed by simply grinding the solid reactants together at room temperature, offering a particularly green and simple procedure with good yields (75-85%). isca.me The choice of solvent can significantly impact reaction efficiency, with polar protic solvents like ethanol and water often giving the best results. researchgate.net

Microwave-Assisted Synthesis in MCRs

The application of microwave irradiation has been shown to dramatically accelerate the multicomponent synthesis of pyrazole carbonitriles, often leading to higher yields in significantly shorter reaction times compared to conventional heating. d-nb.infonih.govbeilstein-journals.org

Microwave-assisted synthesis is frequently combined with catalyst-free conditions and green solvents like ethanol or water. In a typical example, the one-pot reaction of an aromatic aldehyde, phenylhydrazine, and malononitrile in ethanol under microwave irradiation at 120 °C can yield the desired 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile in approximately 89% yield in just 10 minutes. This rapid and efficient heating enhances molecular interactions and reduces the formation of byproducts. Microwave assistance has been successfully applied to the synthesis of various pyrazole derivatives, including fused pyrazolo[3,4-b]pyridines and pyrazolo[1,5-a]pyrimidines, demonstrating the broad utility of this technique. nih.govbeilstein-journals.org

Table 3: Comparison of MCR Methodologies for Pyrazole Carbonitrile Synthesis

| Methodology | Catalyst | Solvent | Conditions | Time | Yield | Reference |

|---|---|---|---|---|---|---|

| Catalytic MCR | AlCl₃ (15 mol%) | Ethanol/Water | 80 °C | 30 min | 85% | jocpr.com |

| Catalyst-Free MCR | None | Water | Room Temp | 5 min | 94% | researchgate.net |

| Catalyst-Free MCR | None | None (Grinding) | Room Temp | 5-10 min | 75-85% | isca.me |

| Microwave-Assisted MCR | None | Ethanol | 120 °C (MW) | 10 min | 89% | |

Synthesis via Hydrazine Derivatives and Carbonyl Compounds

A predominant and versatile approach to pyrazole synthesis involves the reaction of hydrazine derivatives with compounds containing a 1,3-dicarbonyl or an equivalent functionality. mdpi.com This method is valued for its efficiency and the ability to introduce a variety of substituents onto the pyrazole core.

Condensation Reactions with α-Keto Nitriles

The condensation of hydrazine derivatives with α-keto nitriles is a direct and effective method for the synthesis of 3-cyanopyrazoles. evitachem.comnih.govbeilstein-journals.org This reaction typically proceeds by the initial nucleophilic attack of a hydrazine nitrogen atom on the carbonyl carbon of the α-keto nitrile, forming a hydrazone intermediate. nih.govbeilstein-journals.org Subsequent intramolecular cyclization, involving the attack of the second hydrazine nitrogen on the nitrile carbon, leads to the formation of the 5-aminopyrazole ring, which in this case is the tautomeric form of the pyrazole product. nih.govbeilstein-journals.org

The reaction conditions, such as the choice of solvent (e.g., ethanol, methanol) and the use of acidic or basic catalysts, can significantly influence the reaction rate and yield. evitachem.com For instance, refluxing 2-hydroxyethylhydrazine (B31387) with cyanoacetyl precursors in ethanol under acidic catalysis, such as with acetic acid, is a common method for preparing the pyrazole core.

Table 1: Examples of Condensation Reactions for Pyrazole Synthesis

| Hydrazine Derivative | α-Keto Nitrile/Equivalent | Catalyst/Solvent | Product | Reference |

| Phenylhydrazine | 3-Cyanoacetylacetone | Acetic acid/Ethanol | 5-Oxo-1-phenyl-4,5-dihydro-1H-pyrazole-3-carbonitrile | vulcanchem.com |

| Heteroarylhydrazines | Trifluoroacetylbenzyl cyanide | Not specified | 5-Amino-1-heteroaryl-3-trifluoromethylpyrazoles | nih.gov |

| 2-Hydroxyethylhydrazine | Cyanoacetyl precursors | Acetic acid/Ethanol | 3-Amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile |

Cyclization Processes in Pyrazole Ring Formation

The cyclization step is a critical phase in the formation of the pyrazole ring from hydrazine and carbonyl compounds. Following the initial condensation to form a hydrazone or a similar intermediate, an intramolecular reaction closes the ring. chim.it In the case of reactions involving α,β-unsaturated carbonyl compounds, two primary mechanistic pathways are proposed. The first involves an initial aza-Michael addition of the hydrazine to the β-carbon of the unsaturated system, followed by cyclization and dehydration. chim.it The second pathway suggests the formation of a hydrazone intermediate, which then undergoes cyclization. chim.it

These cyclization reactions are often catalyzed by acids, such as acetic acid. chim.it The thermodynamic stability of the resulting pyrazole ring is a significant driving force for the reaction. The specific pathway and the regioselectivity of the cyclization can be influenced by the substituents on both the hydrazine and the carbonyl compound.

Specific Precursor-Based Synthetic Routes

Beyond the general condensation strategies, several synthetic routes utilize specific precursors that already contain a significant portion of the final pyrazole structure or are readily converted to it.

Synthesis from Pyrazole-3-carboxamide

A straightforward method for the preparation of 1H-pyrazole-3-carbonitrile is the dehydration of pyrazole-3-carboxamide. chemicalbook.com This reaction involves the removal of a molecule of water from the primary amide group to form the nitrile functionality. Common dehydrating agents used for this transformation include phosphorus pentoxide (P₂O₅). The reaction is typically carried out at elevated temperatures and may be performed under vacuum to facilitate the removal of water and drive the reaction to completion. This method can provide high yields and high purity of the final product.

Table 2: Dehydration of Pyrazole-3-carboxamide

| Starting Material | Reagent | Conditions | Product | Yield | Purity | Reference |

| Pyrazole-3-carboxamide | Diphosphorus pentoxide (P₂O₅) | ~335 °C, vacuum | This compound | ~85% | >99% |

Reactions of 4-Nitroaniline (B120555) with 2,3-Dicyanopropionic Acid Ethyl Ester

A specific example leading to a substituted pyrazole-3-carbonitrile is the reaction of 4-nitroaniline with 2,3-dicyanopropionic acid ethyl ester, which yields 5-amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile. iucr.orgresearchgate.netresearchgate.net The synthesis involves the diazotization of 4-nitroaniline with sodium nitrite (B80452) and hydrochloric acid at low temperatures (0–5°C). iucr.orgresearchgate.net The resulting diazonium salt is then reacted with 2,3-dicyanopropionic acid ethyl ester. iucr.orgresearchgate.net The reaction mixture is stirred at room temperature, and the pH is adjusted to 9 with ammonia (B1221849) to facilitate the final cyclization and product formation. iucr.orgresearchgate.net The product is then extracted and purified by recrystallization. iucr.orgresearchgate.net

Synthesis from 3-Oxoalkanonitrile Derivatives

3-Oxoalkanonitriles are versatile precursors for the synthesis of various pyrazole derivatives. researchgate.netmdpi.comclockss.org A common strategy involves reacting the 3-oxoalkanonitrile with trichloroacetonitrile (B146778) to form an intermediate which is then condensed with hydrazine hydrate (B1144303) to yield 3-amino-1H-pyrazole-4-carbonitrile derivatives. researchgate.netmdpi.com This method has been successfully applied to a range of substrates, providing excellent yields. researchgate.netmdpi.com The synthesis of the 3-oxoalkanonitrile precursors themselves can be achieved through various routes, including the reaction of enaminones with hydroxylamine hydrochloride in a basic medium. researchgate.netmdpi.com This approach allows for the creation of a diverse library of substituted pyrazoles. researchgate.netmdpi.com

Development of Regioselective Synthesis Strategies

The synthesis of substituted pyrazoles often yields a mixture of regioisomers, making the development of regioselective strategies a critical area of research. The primary method for obtaining pyrazoles involves the cyclocondensation reaction between a hydrazine and a 1,3-dicarbonyl compound or its equivalent, such as an α,β-unsaturated ketone. nih.govmdpi.com The regioselectivity of this reaction is highly dependent on the reaction conditions and the nature of the reactants.

One key strategy involves manipulating the form of the hydrazine reactant. For instance, a regiocontrolled synthesis of 1,3- and 1,5-carboxyalkyl-1H-pyrazoles was achieved from enones and arylhydrazines. nih.gov When the reaction was conducted with arylhydrazine hydrochloride in methanol, the 1,3-isomer was predominantly obtained. nih.gov Conversely, using the free arylhydrazine in chloroform (B151607) led to the preferential formation of the 1,5-isomer. nih.gov This demonstrates that the protonation state of the hydrazine nucleophile can effectively direct the initial attack on the dicarbonyl equivalent, thereby controlling the final substitution pattern of the pyrazole ring.

Steric factors also play a crucial role in directing the cyclization. In the reaction of α,β-unsaturated carbonyl compounds with hydrazines, steric hindrance from substituents on the reactants can impede certain reaction pathways, leading to regioselective product formation. beilstein-journals.org Similarly, in the three-component synthesis of 1,3,5-substituted pyrazoles, the use of two equivalents of sodium hydride deprotonates the α-NH of the arylhydrazine, which determines the regioselective attack in an addition-elimination sequence, ultimately leading to a single regioisomer. beilstein-journals.org These methods provide powerful tools for selectively accessing specific pyrazole isomers, which is essential for structure-activity relationship studies in medicinal chemistry.

**2.6. Advanced Synthetic Techniques and Conditions

Modern synthetic chemistry has introduced a variety of advanced techniques to improve the synthesis of pyrazole derivatives, focusing on novel catalysts, green chemistry principles, and automated high-throughput methods.

The choice of catalyst is pivotal in optimizing the synthesis of pyrazoles. Lewis acids, in particular, have been shown to be effective in promoting these cyclization reactions.

Aluminum Chloride (AlCl₃)

Aluminum chloride has been successfully employed as a catalyst in a one-pot, three-component process for synthesizing 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile derivatives. jocpr.comresearchgate.net This reaction involves an aldehyde, phenylhydrazine, and malononitrile in an aqueous ethanol solvent. jocpr.com The optimal condition was found to be 15 mol% of AlCl₃, which provided yields ranging from 79% to 89% in as little as 30 minutes. jocpr.comresearchgate.net The use of AlCl₃ proved superior to other Lewis acids like BF₃-OEt₂ and ZnCl₂ under the tested conditions. jocpr.com

Table 1: Optimization of AlCl₃-Catalyzed Synthesis of 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile jocpr.com

| Catalyst (mol%) | Solvent | Time (min) | Yield (%) |

|---|---|---|---|

| AlCl₃ (5) | Ethanol-Water (1:1) | 30 | 60 |

| AlCl₃ (10) | Ethanol-Water (1:1) | 30 | 72 |

| AlCl₃ (15) | Ethanol-Water (1:1) | 30 | 85 |

| AlCl₃ (20) | Ethanol-Water (1:1) | 30 | 85 |

| AlCl₃ (15) | Ethanol | 30 | 70 |

| AlCl₃ (15) | Water | 30 | 55 |

| BF₃-OEt₂ (15) | Ethanol-Water (1:1) | 30 | 75 |

| ZnCl₂ (15) | Ethanol-Water (1:1) | 30 | 65 |

Hydroxyapatite/Zinc Chloride (HAp/ZnCl₂)

A novel and efficient heterogeneous catalyst, hydroxyapatite/ZnCl₂ (HAp/ZnCl₂) nano-flakes, has been developed for the one-pot synthesis of 1H-pyrazole-1-carbothioamide derivatives. biointerfaceresearch.com This method involves the reaction of hydrazine hydrate, arylidene malononitrile, and an isothiocyanate. The reaction proceeds without a solvent at 60-70°C, offering high yields (80-90%) in short reaction times (30-40 minutes). biointerfaceresearch.com The use of this solid catalyst simplifies the procedure and product purification. biointerfaceresearch.com

Table 2: HAp/ZnCl₂-Catalyzed Synthesis of 5-amino-3-aryl-4-cyano-N-cyclohexyl-1H-pyrazole-1-carbothioamide Derivatives biointerfaceresearch.com

| Aryl Group (Ar) | Time (min) | Yield (%) |

|---|---|---|

| C₆H₅ | 30 | 90 |

| 4-ClC₆H₄ | 30 | 88 |

| 4-FC₆H₄ | 35 | 85 |

| 4-CH₃OC₆H₄ | 40 | 80 |

Adherence to green chemistry principles is increasingly important in chemical synthesis. This involves using environmentally benign solvents, reducing waste, and improving energy efficiency.

The use of aqueous solvent systems is a key aspect of green chemistry. The AlCl₃-catalyzed synthesis of pyrazole-4-carbonitriles, for example, utilizes an environmentally friendly ethanol-water mixture. jocpr.com Similarly, a novel nano-catalyst, LDH@PTRMS@DCMBA@CuI, has been used for the synthesis of 5-amino-1H-pyrazole-5-carbonitrile derivatives in an H₂O/EtOH solvent at a mild temperature of 55°C, achieving excellent yields (85–93%) in short reaction times (15–27 min). rsc.org

Deep eutectic solvents (DES) represent another green alternative to traditional volatile organic solvents. A system composed of K₂CO₃ and glycerol (B35011) was used for the three-component synthesis of 2,3-dihydro-1H-pyrazole-4-carbonitrile derivatives. frontiersin.org Optimization studies showed that a 1:4 molar ratio of K₂CO₃ to glycerol at 50°C provided the highest efficiency, yielding products in 15-20 minutes with 85-95% efficiency. frontiersin.org

Table 3: Solvent Optimization for the Synthesis of a 2,3-dihydro-1H-pyrazole-4-carbonitrile Derivative Using a K₂CO₃/Glycerol Deep Eutectic Solvent frontiersin.org

| K₂CO₃:Glycerol Ratio (mol/mol) | Temperature (°C) | Time (min) | Yield (%) |

|---|---|---|---|

| 1:2 | 60 | 20 | 70 |

| 1:3 | 60 | 20 | 82 |

| 1:4 | 60 | 20 | 95 |

| 1:5 | 60 | 20 | 95 |

| 1:4 | 50 | 20 | 95 |

| 1:4 | 40 | 25 | 80 |

Other green techniques include microwave-assisted synthesis and grinding methods, which can significantly reduce reaction times and energy consumption. nih.gov

Continuous flow chemistry has emerged as a powerful alternative to traditional batch processing for the synthesis of pyrazoles. mdpi.com This technology offers enhanced safety, scalability, and reaction control. mdpi.comnih.gov A key advantage is the ability to safely handle hazardous or unstable intermediates, such as diazonium salts and hydrazines, by generating them in situ and immediately using them in the subsequent reaction step. nih.gov This "telescoped" approach avoids the dangerous accumulation of such compounds. nih.govnih.gov

For example, a multistep continuous flow setup has been developed for the conversion of anilines into N-arylated pyrazoles. nih.gov This system incorporates diazotization, a metal-free reduction using vitamin C, and subsequent condensation to form the pyrazole product, with isolated yields of up to 48% over four continuous steps. nih.gov

Flow chemistry also allows for reactions to be performed at temperatures above the solvent's atmospheric boiling point, which can significantly improve reaction kinetics and often removes the need for a catalyst. nih.gov A rapid and modular continuous flow synthesis of highly functionalized fluorinated pyrazoles has been demonstrated, generating a library of over 30 compounds in a telescoped fashion. nih.gov This assembly-line approach provides remarkable flexibility for creating diverse molecular structures efficiently. nih.gov

Table 4: Examples of Pyrazoles Synthesized via Continuous Flow nih.gov

| Product | Total Residence Time (min) | Isolated Yield (%) | Throughput |

|---|---|---|---|

| Fluorinated Pyrazole Core | 1.7 | 82 | - |

| N-Alkylated Pyrazole | 2.7 | 91 | - |

| AS-136A (Measles Therapeutic) | 31.7 | 34 | 1.73 g h⁻¹ |

Chemical Reactivity and Derivatization of 1h Pyrazole 3 Carbonitrile

Reactions of the Nitrile Group

The nitrile group (C≡N) at the C-3 position of the pyrazole (B372694) ring is a versatile functional group that can undergo various transformations, including reduction, nucleophilic attack, and conversion to other nitrogen- and sulfur-containing moieties.

Reduction to Amine Groups

The reduction of the nitrile group to a primary amine is a fundamental transformation that provides access to pyrazole-3-methanamine derivatives. These amines are crucial intermediates for the synthesis of more complex molecules. Various reducing agents can accomplish this conversion, with the choice of reagent often depending on the presence of other functional groups within the molecule.

Common reducing agents like Lithium Aluminum Hydride (LAH) and alane (AlH₃) are effective for this transformation. acs.org For instance, while LAH has been used for the reduction of non-fluorinated pyrazole nitriles, alane is also a viable, though potentially hazardous, alternative. acs.org A serious explosion was reported during the large-scale alane reduction of a related compound, 1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbonitrile, highlighting the need for careful consideration of reaction conditions and safety protocols, especially with substituted pyrazoles. acs.orgilpi.com The reduction of 5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-3-carbonitrile can also yield the corresponding amine. evitachem.com

| Starting Material | Reagent(s) | Product | Notes |

| 1H-Pyrazole-3-carbonitrile derivatives | Lithium Aluminum Hydride (LAH) | 1H-Pyrazole-3-methanamine derivatives | Effective for non-fluorinated pyrazoles. acs.org |

| 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbonitrile | Alane (AlH₃) | 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanamine | High-yielding but associated with significant explosion risk on a large scale. acs.orgilpi.com |

| 5-Oxo-1-phenyl-4,5-dihydro-1H-pyrazole-3-carbonitrile | Reducing Agents | (5-Oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)methanamine | The nitrile group can be reduced to an amine functionality. evitachem.com |

Nucleophilic Substitution Reactions

The carbon atom of the nitrile group is electrophilic and susceptible to attack by nucleophiles. These reactions can lead to the formation of various functional groups. For example, the nitrile group can be hydrolyzed under alkaline conditions to form a carboxamide or further to a carboxylic acid. vulcanchem.com Nucleophilic substitution can also lead to the formation of other substituted pyrazole derivatives. evitachem.comsmolecule.com The specific products formed depend on the nucleophile and the reaction conditions employed. For instance, in 3-nitro-1H-pyrazole-4-carbonitrile, the nitro group can be replaced by nucleophiles, demonstrating the reactivity of substituents on the pyrazole ring which can occur alongside or instead of reactions at the nitrile.

Conversion to Carbothioamides

The transformation of a nitrile into a carbothioamide (thioamide) represents a key step in the synthesis of various heterocyclic compounds, particularly thiazole (B1198619) derivatives. This conversion is typically achieved by treating the pyrazole-3-carbonitrile with a sulfur-donating reagent.

A common method involves the reaction with hydrogen sulfide (B99878) (H₂S) in the presence of a base like pyridine (B92270). nih.gov This reaction was successfully applied to 5-aryl-1-phenyl-1H-pyrazole-3-carbonitriles to produce the corresponding 5-aryl-1-phenyl-1H-pyrazole-3-carbothioamides. nih.gov An alternative and potentially safer approach utilizes thioacetamide (B46855) as the sulfur source, which avoids the use of highly toxic H₂S gas. researchgate.net Although this method was reported for pyrazole-4-carbonitriles, the principle is applicable to the 3-cyano isomer. researchgate.net These carbothioamides are valuable intermediates; for example, they can undergo cyclocondensation with phenacyl bromides to yield 2-(pyrazol-3-yl)-4-aryl thiazoles. nih.gov

| Starting Material | Reagent(s) | Product | Reference |

| 5-Aryl-1-phenyl-1H-pyrazole-3-carbonitriles | Hydrogen sulfide, Pyridine | 5-Aryl-1-phenyl-1H-pyrazole-3-carbothioamides | nih.gov |

| Pyrazole-4-carbonitrile | Thioacetamide, Amberlyst-15 | Pyrazole-4-carbothioamide | researchgate.net |

| Pyrazole-3-carbaldehyde | Thiosemicarbazide | Pyrazole-3-carbothioamide | researchgate.net |

Reactivity of the Pyrazole Ring System

The pyrazole ring is an aromatic heterocycle, and its reactivity is influenced by the two adjacent nitrogen atoms and the substituents on the ring. It can undergo both oxidation and substitution reactions.

Oxidation Reactions

The pyrazole ring itself is generally stable to oxidation, but substituents on the ring can be oxidized. For instance, 1-methyl-1H-pyrazole-3-carbonitrile can be oxidized to form corresponding oxides under specific conditions. In some cases, oxidation can affect side chains while leaving the pyrazole core intact. An example is the selective oxidation of a (5-aryl-1-phenyl-1H-pyrazol-3-yl)methanol to the corresponding carbaldehyde using 2-iodoxybenzoic acid (IBX), demonstrating the pyrazole ring's resilience. nih.gov However, strong oxidizing agents can lead to ring cleavage under harsh conditions. researchgate.net

Substitution Reactions on the Pyrazole Core (e.g., Halogenation)

Electrophilic substitution on the pyrazole ring is a common method for introducing new functional groups. Halogenation is a prime example of this reactivity. researchgate.net

For unsubstituted 1H-pyrazoles, electrophilic attack, such as halogenation, preferentially occurs at the C-4 position. researchgate.netresearchgate.net If the C-4 position is already occupied, substitution may occur at other available positions, such as C-3 or C-5, often requiring more forceful conditions. researchgate.netresearchgate.net For example, direct C-H halogenation of 3-aryl-1H-pyrazol-5-amines with N-halosuccinimides (NXS, where X = Br, I, Cl) readily yields the 4-halogenated products. researchgate.net

To achieve halogenation at the C-3 or C-5 position when C-4 is free, alternative strategies are needed. One such method is the dehydroxyhalogenation of 3- or 5-hydroxypyrazoles (pyrazolones) using reagents like phosphorus oxychloride (POCl₃) or phosphorus oxybromide (POBr₃). researchgate.netresearchgate.net Another approach involves the Sandmeyer reaction starting from an amino-substituted pyrazole. researchgate.netresearchgate.net

| Reaction Type | Reagent(s) | Position of Substitution | Notes |

| Electrophilic Halogenation | N-halosuccinimides (NXS) | C-4 | Preferred position for pyrazoles with an unsubstituted C-4. researchgate.net |

| Dehydroxyhalogenation | POCl₃, POBr₃ | C-3 or C-5 | Requires a hydroxyl group at the target position. researchgate.net |

| Chlorination | Sulfuryl chloride (SO₂Cl₂) | C-4 | Used for the chlorination of 5-nitro-1H-pyrazole-3-carbonitrile at the C-4 position. google.com |

Annular Tautomerism and its Influence on Reactivity

This compound, like many N-unsubstituted pyrazoles, exists as a mixture of annular tautomers. This phenomenon involves the migration of the proton between the two nitrogen atoms of the pyrazole ring, leading to an equilibrium between the 1H- and 2H- (or 3H- and 5H-) forms. The position of this equilibrium is a critical factor that dictates the molecule's reactivity, particularly in reactions involving the pyrazole nitrogen atoms or the adjacent carbon atoms.

The relative nucleophilicity of the exocyclic amino group (in its amino-pyrazole form) and the endocyclic nitrogen atoms is a subject of considerable discussion and can be influenced by several factors. japsonline.com These factors include the electronic nature of substituents on the pyrazole ring, the solvent, and the reaction conditions. mdpi.comencyclopedia.pub For instance, in acidic media, protonation of the pyridine-like nitrogen atom is common, which can direct reactions to occur at the exocyclic amino group. encyclopedia.pub Conversely, in the presence of a base, the formation of the pyrazolide anion can lead to initial reactions at the ring nitrogen. mdpi.com

Quantum-chemical calculations and spectroscopic studies have shown that the energy difference between tautomers can be low, but a high activation barrier for their interconversion can exist, especially in nonpolar media. mdpi.com This allows for the potential to control which tautomer reacts by carefully selecting the reaction environment. The interplay between these tautomers is fundamental to understanding the regioselectivity observed in many of the subsequent derivatization and cyclization reactions.

Formation of Fused Heterocyclic Systems

The this compound scaffold is a valuable precursor for the synthesis of a variety of fused heterocyclic systems due to its multiple reactive sites. The nitrile group can be readily converted into an amino group, creating a highly versatile 5-amino-1H-pyrazole-3-carbonitrile intermediate, which serves as a 1,3-bisnucleophile for building fused pyrimidine (B1678525) and pyridine rings.

Pyrazolo[3,4-d]pyrimidines, which are purine (B94841) analogues, are frequently synthesized from 5-amino-1H-pyrazole precursors. A common and direct method involves the cyclocondensation of 5-amino-1H-pyrazole-4-carbonitrile derivatives with simple, one-carbon electrophiles. nih.gov For example, heating the aminopyrazole with formamide, often in the presence of a dehydrating agent like acetic anhydride (B1165640), leads to the formation of the corresponding 4-aminopyrazolo[3,4-d]pyrimidine. ekb.eg

Alternative reagents can be used to introduce different functionalities onto the newly formed pyrimidine ring. Reaction with urea (B33335) yields pyrazolo[3,4-d]pyrimidin-4-ones, while reaction with thiourea (B124793) produces the corresponding pyrazolo[3,4-d]pyrimidine-4-thiones. nih.gov These reactions typically proceed by an initial acylation or addition at the 5-amino group, followed by an intramolecular cyclization involving the ring nitrogen (N1) and subsequent aromatization. While effective, some traditional methods require harsh conditions; however, microwave-assisted protocols have been developed to facilitate these cyclizations more efficiently. researchgate.net

A typical reaction scheme is the conversion of a 5-amino-1-substituted-1H-pyrazole-4-carbonitrile to the corresponding pyrazolo[3,4-d]pyrimidine. For instance, reacting 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile with formic acid under reflux yields 3-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one. mdpi.com

Table 1: Synthesis of Pyrazolo[3,4-d]pyrimidines from Aminopyrazole Precursors

| Precursor | Reagent | Product | Reference |

|---|---|---|---|

| 5-amino-1-[8-(trifluoromethyl)quinolin-4-yl]-1H-pyrazole-4-carbonitrile | Formamide | 4-Amino-1-[8-(trifluoromethyl)quinolin-4-yl]-1H-pyrazolo[3,4-d]pyrimidine | nih.gov |

| 5-amino-1-[8-(trifluoromethyl)quinolin-4-yl]-1H-pyrazole-4-carbonitrile | Urea | 1-[8-(Trifluoromethyl)quinolin-4-yl]-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one | nih.gov |

| 5-amino-1-[8-(trifluoromethyl)quinolin-4-yl]-1H-pyrazole-4-carbonitrile | Thiourea | 1-[8-(Trifluoromethyl)quinolin-4-yl]-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidine-4-thione | nih.gov |

The synthesis of pyrazolo[3,4-b]pyridines from 5-aminopyrazole-3-carbonitrile derivatives is a well-established route that leverages the nucleophilicity of both the C4 carbon and the 5-amino group. arkat-usa.orgbeilstein-journals.org A common approach is the condensation with α,β-unsaturated aldehydes and ketones. arkat-usa.org This reaction can lead to a mixture of products, including the fully aromatized pyrazolopyridine and its partially saturated counterpart, tetrahydropyrazolopyridine. The formation of these products can be explained by the disproportionation of an initially formed, unstable pyrazolo-Hantzsch-type dihydropyridine (B1217469) intermediate. arkat-usa.org

For example, the condensation of 5-amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carbonitrile with various α,β-unsaturated aldehydes in an acidic medium yields both pyrazolopyridines and tetrahydropyrazolopyridines. arkat-usa.org Multicomponent reactions, often assisted by ultrasound, provide an efficient pathway to complex tetrahydropyrazolopyridine structures. A four-component reaction of 5-amino-1H-pyrazole-4-carbonitrile, an aromatic aldehyde, and pyruvic acid can yield 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine (B149044) derivatives. beilstein-journals.org

The synthesis of pyrazolo[1,5-a]pyrimidines involves the reaction of 3(5)-aminopyrazoles with 1,3-biselectrophilic reagents. This reaction is particularly interesting due to the issue of regioselectivity, as the aminopyrazole possesses two distinct nucleophilic centers: the endocyclic N1-H and the exocyclic 5-NH2 group. japsonline.comnih.gov The reaction can theoretically yield two different regioisomers.

The regiochemical outcome is highly dependent on the nature of the reactants and the reaction conditions. japsonline.comd-nb.info In many cases, the reaction proceeds with high regioselectivity. For instance, the reaction of 5-aminopyrazoles with β-enaminones under microwave irradiation often yields 2,7-disubstituted pyrazolo[1,5-a]pyrimidines. nih.gov The regioselectivity is controlled by an initial aza-Michael addition-elimination, where the exocyclic NH2 group of the aminopyrazole attacks the β-carbon of the enaminone. nih.gov Similarly, reactions with β,γ-unsaturated γ-alkoxy-α-keto esters also proceed with high regioselectivity to give 7-substituted pyrazolo[1,5-a]pyrimidines. organic-chemistry.org X-ray crystallography is often used to definitively confirm the regiochemistry of the products. nih.gov

Table 2: Examples of Regioselective Synthesis of Pyrazolo[1,5-a]pyrimidines

| Aminopyrazole Reactant | 1,3-Biselectrophile | Product Type | Key Feature | Reference |

|---|---|---|---|---|

| N-unsubstituted 5-aminopyrazoles | β,γ-Unsaturated γ-alkoxy-α-keto esters | 7-Ester substituted pyrazolo[1,5-a]pyrimidines | High regioselectivity, formation of intermediate enaminones | organic-chemistry.org |

| NH-5-aminopyrazoles | β-Enaminones | 2,7-Disubstituted pyrazolo[1,5-a]pyrimidines | Microwave-assisted, aza-Michael addition mechanism | nih.gov |

| 5-Aminopyrazole | Formylated active proton compounds | Substituted pyrazolo[1,5-a]pyrimidines | Ultrasound-assisted, environmentally benign | nih.gov |

The final structure of a fused heterocyclic system is often determined by a competition between kinetically and thermodynamically controlled pathways. wikipedia.orglibretexts.org The kinetic product is the one that is formed fastest (lower activation energy), while the thermodynamic product is the most stable one (lower Gibbs free energy). wikipedia.org Reaction conditions such as temperature, solvent, and reaction time can be manipulated to favor one product over the other. wikipedia.orgnih.gov

In the synthesis of fused pyrazoles, a dynamic equilibration of intermediates can occur. For example, in the reaction between methyl hydrazine (B178648) and ethyl 2-cyano-3-ethoxyacrylate, two Michael adducts can form, with one being kinetically favored. By adjusting the conditions (e.g., neutral vs. basic, temperature), it is possible to selectively produce either the 3-aminopyrazole (B16455) (kinetic product) or the 5-aminopyrazole (thermodynamic product). chim.it This principle is crucial in cyclization reactions where multiple pathways are possible. The elaboration of synthetic routes often involves navigating thermodynamically favorable side reactions, such as isomerizations or homocoupling, to achieve the desired cyclized product. mdpi.comnih.gov Understanding these thermodynamic and kinetic factors is essential for designing high-yield, selective syntheses of complex heterocyclic frameworks.

Regioselective Condensations for Pyrazolo[1,5-a]pyrimidines

Strategies for Derivatization and Functionalization

This compound is a versatile building block, and its functionalization can be achieved through reactions targeting the pyrazole ring itself or the nitrile group. mdpi.com The nitrile group is particularly valuable as it can be converted into other functional groups, such as amines or amides, which then serve as handles for further synthesis, including the construction of fused rings as discussed previously. smolecule.com

A key strategy for derivatization is the N-alkylation of the pyrazole ring. For N-unsubstituted pyrazoles, direct alkylation can lead to a mixture of N1 and N2 isomers. However, highly regioselective N1-alkylation can be achieved. For example, a catalyst-free Michael addition of this compound to α,β-unsaturated nitriles can produce N1-alkylated products with excellent regioselectivity and in high yield. acs.org The resulting N-alkylated pyrazoles, bearing versatile functional groups like additional nitriles or esters, are primed for late-stage functionalization. acs.org

Introduction of Hydroxymethyl Groups

The introduction of a hydroxymethyl group onto the pyrazole ring, specifically at the N-1 position, is a key functionalization reaction. This transformation yields 1-(hydroxymethyl)-1H-pyrazole-3-carbonitrile, a derivative that possesses enhanced solubility in polar solvents and provides a reactive "handle" for further synthetic modifications, such as esterification or etherification.

The most common method for N-hydroxymethylation of pyrazoles involves the reaction with formaldehyde. researchgate.net In this reaction, this compound acts as a nucleophile, attacking the electrophilic carbon of formaldehyde. The reaction is typically carried out under basic conditions to deprotonate the pyrazole N-H, or it can proceed under neutral conditions. The resulting 1-(hydroxymethyl)-1H-pyrazole-3-carbonitrile is a stable, isolable compound. americanelements.com

Reaction Scheme for N-Hydroxymethylation:

This derivatization is significant as the introduced hydroxymethyl group can be used in subsequent reactions. For example, it can be condensed with various amines to create more complex ligands. researchgate.net

Interactive Data Table: Properties of 1-(hydroxymethyl)-1H-pyrazole-3-carbonitrile

| Property | Value | Reference |

| IUPAC Name | 1-(hydroxymethyl)pyrazole-3-carbonitrile | americanelements.com |

| CAS Number | 860807-23-4 | americanelements.com |

| Molecular Formula | C₅H₅N₃O | americanelements.com |

| Molecular Weight | 123.11 g/mol | americanelements.com |

| Appearance | Powder | americanelements.com |

| SMILES | C1=CN(N=C1C#N)CO | americanelements.com |

Acylation and Other Electrophilic Additions

Acylation is a fundamental electrophilic substitution reaction for this compound, typically occurring at the N-1 position. The reactivity of the pyrazole N-H bond makes it a prime target for various acylating agents. Studies on related pyrazole structures confirm that, in the absence of more nucleophilic groups like amines, the N(1)-H position is the most reactive center for acylation under mild conditions. researchgate.net

The reaction involves the treatment of this compound with an acylating agent, such as an acyl chloride or an acid anhydride, often in the presence of a base to neutralize the liberated acid. This process leads to the formation of stable N-acylpyrazoles.

Common acylating agents and the corresponding products are detailed below:

Acetyl Chloride/Acetic Anhydride: Leads to the formation of 1-acetyl-1H-pyrazole-3-carbonitrile.

Benzoyl Chloride: Results in 1-benzoyl-1H-pyrazole-3-carbonitrile.

Chloroacetyl Chloride: Produces 1-(chloroacetyl)-1H-pyrazole-3-carbonitrile.

It is important to note that the presence of other functional groups can alter the regioselectivity of acylation. For instance, in 5-amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile, acylation with chloroacetyl chloride occurs at the more nucleophilic exocyclic amino group rather than the ring nitrogen. mdpi.comsciforum.net

Beyond simple acylation, other electrophiles can be added to the N-1 position. Michael additions to activated alkenes, such as acrylonitrile, represent another class of electrophilic additions. This reaction with this compound yields 1-(2-cyanoethyl)-1H-pyrazole-3-carbonitrile, demonstrating the versatility of the pyrazole nitrogen as a nucleophile. acs.org

Interactive Data Table: Examples of N-Acylation and Other Electrophilic Additions

| Starting Material | Electrophilic Reagent | Product | Reaction Type | Reference |

| This compound | Acetic Anhydride | 1-Acetyl-1H-pyrazole-3-carbonitrile | N-Acylation | beilstein-journals.org |

| 5-Amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile | Benzene Sulfonyl Chloride | N-(4-cyano-1,3-diphenyl-1H-pyrazol-5-yl)benzenesulfonamide | N-Sulfonylation (on amino group) | ekb.eg |

| 5-Amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile | Chloroacetyl Chloride | 2-Chloro-N-(4-cyano-3-(cyanomethyl)-1H-pyrazol-5-yl)acetamide | N-Acylation (on amino group) | mdpi.comsciforum.net |

| This compound | Acrylonitrile | 1-(2-Cyanoethyl)-1H-pyrazole-3-carbonitrile | Michael Addition | acs.org |

Advanced Spectroscopic and Structural Characterization

X-ray Diffraction Studies

Single-crystal X-ray diffraction is a definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a specific crystal structure for the parent 1H-pyrazole-3-carbonitrile was not detailed in the surveyed literature, extensive crystallographic data exists for its derivatives, providing significant insight into the structural properties of the pyrazole-3-carbonitrile framework.

The presence of both a hydrogen bond donor (the pyrrole-like NH group) and hydrogen bond acceptors (the pyridine-like N atom and the nitrile group) allows this compound and its derivatives to form various supramolecular assemblies. mdpi.com The most common interactions observed in the solid state are intermolecular hydrogen bonds. nih.goviucr.org

NH-pyrazoles frequently self-assemble into dimers, trimers, tetramers, and infinite chains (catemers) through N–H···N hydrogen bonds. mdpi.comnih.goviucr.org In the crystal structure of 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carbonitrile, intermolecular hydrogen bonds result in the formation of a centrosymmetric dimer. scirp.org Similarly, the crystal structure of 3,5-diamino-4-benzyl-1H-pyrazole features N–H···N hydrogen bonds. iucr.org In some cases, these interactions can be quite strong, such as the positive-charge-assisted hydrogen bonds found in certain pyrazolium (B1228807) salts, leading to remarkably short N···N distances. nih.goviucr.org

Beyond self-assembly, pyrazole (B372694) derivatives also form hydrogen bonds with other functional groups present in the crystal. In the structure of 5-amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile, intermolecular N–H···O and C–H···O hydrogen bonds link the molecules into a three-dimensional network, which stabilizes the crystal structure. iucr.org The crystal packing of N′-diphenylmethylidene-5-methyl-1H-pyrazole-3-carbohydrazide is characterized by N–H···O hydrogen bonds that link molecules into one-dimensional chains. iucr.org These varied hydrogen-bonding motifs, including dimers, chains, and more complex networks, are a key feature of the solid-state chemistry of pyrazoles. nih.govresearchgate.net

Polymorphism, the ability of a compound to exist in more than one crystal form, is a known phenomenon for pyrazole derivatives. google.comgoogle.com Different polymorphs can arise from variations in crystallization processes and may differ in physical properties such as melting point and solubility. google.com While specific studies detailing the polymorphism of the unsubstituted this compound were not found, the potential for its existence is high given the compound's hydrogen bonding capabilities. The aggregation patterns of pyrazoles can be influenced by the nature of the substituents; for example, bulkier groups may favor the formation of dimeric crystals, whereas smaller substituents might lead to tetrameric structures. mdpi.com The study of 4-halogenated-1H-pyrazoles shows how a simple change in substituent can alter the supramolecular structure from a trimeric motif to a catemeric chain, highlighting the sensitivity of the solid-state assembly. mdpi.com

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, Dimer Formation)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental tool for the structural elucidation of organic molecules in solution. The chemical shifts and coupling patterns provide a detailed map of the chemical environment of each nucleus.

The ¹H NMR spectrum of the pyrazole core provides distinct signals for the protons on the heterocyclic ring. For a derivative like 1-(2-cyanoethyl)-1H-pyrazole-3-carbonitrile, the pyrazole protons H5 and H4 appear as doublets at δ 7.68 and δ 6.73 ppm, respectively, in CDCl₃, with a coupling constant of 2.5 Hz. acs.org The specific chemical shifts can vary depending on the substituents and the solvent used. rsc.orgasianpubs.org For example, in many pyrazole derivatives, the protons of the pyrazole ring resonate in the range of δ 7.5–8.0 ppm. The NH proton of the pyrazole ring is often observed as a broad singlet and its chemical shift is highly dependent on solvent and concentration.

| Compound | Solvent | ¹H NMR Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) | Reference |

|---|---|---|---|

| 5-amino-3-(3-nitrophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile | CDCl₃ | 8.44 (s, 1H), 8.11 (d, J = 8.2 Hz, 1H), 7.98 (d, J = 7.9 Hz, 1H), 7.70 (s, 2H), 7.53 (t, J = 8.0 Hz, 1H), 7.32 (t, J = 7.8 Hz, 2H), 7.15 (d, J = 8.0 Hz, 2H), 6.94 (t, J = 7.2 Hz, 1H) | rsc.org |

| 5-amino-3-p-tolyl-1-phenyl-1H-pyrazole-4-carbonitrile | DMSO-d₆ | 8.46 (s, 2H), 7.85 (s, 2H), 7.62–7.17 (m, 5H), 6.75 (s, 2H), 2.39 (s, 3H) | rsc.org |

| 3-(3-Nitro-1H-pyrazol-1-yl)propanenitrile | CDCl₃ | 7.63 (d, J = 2.5 Hz, 1H), 6.96 (d, J = 2.5 Hz, 1H), 4.49 (t, J = 6.5 Hz, 2H), 3.05 (t, J = 6.5 Hz, 2H) | acs.org |

| Ethyl 1H-pyrazole-3-carbimidate (from this compound) | DMSO-d₆ | 13.26 (s, 1H), 8.29 (s, 1H), 7.76 (s, 1H), 6.51 (s, 1H), 4.20 (s, 2H), 1.26 (s, 3H) | rsc.org |

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. A key feature in the ¹³C NMR spectrum of this compound and its derivatives is the signal for the nitrile carbon (C≡N), which typically appears in the range of δ 110–120 ppm. The chemical shifts of the pyrazole ring carbons are influenced by the nature of the substituents attached to the ring. For example, in deuterated chloroform (B151607) (CDCl₃), which itself appears as a triplet at approximately 77 ppm, the carbon atoms of the pyrazole ring in derivatives show distinct resonances. rsc.org

| Compound | Solvent | ¹³C NMR Chemical Shifts (δ, ppm) | Reference |

|---|---|---|---|

| 5-amino-3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile | CDCl₃ | 153.12, 144.40, 142.44, 135.81, 133.90, 130.91, 129.46, 129.31, 129.03, 128.81, 128.33, 127.25, 120.33, 112.79 | rsc.org |

| 5-amino-1-phenyl-3-(m-tolyl)-1H-pyrazole-4-carbonitrile | DMSO-d₆ | 153.38, 145.76, 136.90, 129.95, 129.54, 129.26, 129.07, 128.34, 126.44, 126.06, 124.79, 119.16, 112.45 | rsc.org |

| 3-(3-Nitro-1H-pyrazol-1-yl)propanenitrile | CDCl₃ | 156.8, 133.0, 116.0, 103.5, 49.1, 19.3 | acs.org |

| Ethyl 1H-pyrazole-3-carbimidate (from this compound) | DMSO-d₆ | 162.91, 144.65, 130.45, 104.05, 60.87, 14.60 | rsc.org |

Two-Dimensional NMR Techniques (e.g., HMBC) for Connectivity Assignments

Two-dimensional NMR spectroscopy is an indispensable tool for the unambiguous structural assignment of complex organic molecules. emerypharma.com Techniques such as Heteronuclear Multiple Bond Correlation (HMBC) are particularly crucial for establishing the connectivity between different parts of a molecule by identifying long-range couplings between protons and carbons. scirp.orgcu.edu.eg

In the context of pyrazole derivatives, HMBC, along with other 2D NMR experiments like Heteronuclear Single Quantum Coherence (HSQC) and Correlation Spectroscopy (COSY), provides definitive structural proof. scirp.orgconicet.gov.armdpi.com For instance, in substituted pyrazoles, HMBC spectra can confirm the positions of substituents on the pyrazole ring by showing correlations between the protons of the substituent and the carbons of the pyrazole core. scirp.orgcu.edu.eg The assignment of pyrazole structures is typically carried out using a combination of 1D and 2D NMR spectroscopy. ipb.pt While ¹H NMR provides initial information, the complexity of substituted pyrazoles often necessitates the use of 2D techniques for complete characterization. scirp.orgconicet.gov.ar

Vibrational Spectroscopy: Infrared (IR) and Raman

Characteristic Vibrational Modes of Nitrile and Pyrazole Moieties

The IR and Raman spectra of this compound are dominated by the characteristic vibrations of its two main functional components: the pyrazole ring and the nitrile group.

The nitrile group (C≡N) exhibits a strong and sharp absorption band in the IR spectrum, typically in the range of 2200-2260 cm⁻¹. orientjchem.org For pyrazole-4-carbonitrile derivatives, this band has been observed around 2227-2238 cm⁻¹. cu.edu.eg Specifically for 1-methyl-1H-pyrazole-3-carbonitrile, a strong absorption is seen at approximately 2230 cm⁻¹. In another related compound, 1-cyclopentyl-1H-pyrazole-4-carbonitrile, the C≡N stretch appears near 2240 cm⁻¹. vulcanchem.com The intensity and exact position of this band can be influenced by the electronic environment of the molecule.

The pyrazole ring gives rise to a series of characteristic vibrations. These include:

N-H stretching: A broad band is typically observed in the region of 3100-3500 cm⁻¹ for N-unsubstituted pyrazoles due to hydrogen bonding. dergipark.org.trnih.gov

C-H stretching: Aromatic C-H stretching vibrations usually appear above 3000 cm⁻¹. dergipark.org.tr

C=N and C=C stretching: These ring stretching vibrations occur in the 1400-1600 cm⁻¹ region. nih.govmdpi.com

Ring breathing and deformation modes: These are found at lower wavenumbers and are characteristic of the pyrazole ring structure.

The combined analysis of IR and Raman spectra, often supported by computational methods like Density Functional Theory (DFT), allows for a detailed assignment of the observed vibrational modes. researchgate.nethud.ac.uk

Below is a table summarizing the expected characteristic vibrational frequencies for this compound.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Source |

| Nitrile (C≡N) | Stretching | 2200 - 2260 | orientjchem.org |

| Pyrazole (N-H) | Stretching | 3100 - 3500 | dergipark.org.trnih.gov |

| Pyrazole (C-H) | Stretching | > 3000 | dergipark.org.tr |

| Pyrazole Ring | C=N and C=C Stretching | 1400 - 1600 | nih.govmdpi.com |

Conformational Analysis via Vibrational Data

Vibrational spectroscopy can be a powerful tool for the conformational analysis of molecules, particularly when combined with theoretical calculations. researchgate.nethud.ac.ukbohrium.com By comparing the experimental IR and Raman spectra with the calculated spectra for different possible conformers, the most stable conformation in the gas phase or in a specific solvent can be determined. researchgate.nethud.ac.uk For pyrazole derivatives, this can be particularly useful in understanding the orientation of substituents relative to the pyrazole ring. hud.ac.uk While this compound itself has limited conformational flexibility, this technique is highly valuable for more complex derivatives.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, which is directly related to its electronic structure and the extent of conjugation. biointerfaceresearch.com

Electronic Transitions and UV Cut-off Wavelengths

The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π→π* electronic transitions within the conjugated pyrazole ring system. vulcanchem.com The pyrazole ring itself is an aromatic chromophore. nist.gov The presence of the nitrile group, an electron-withdrawing group, can influence the energy of these transitions and thus the position of the absorption maxima (λ_max). For pyrazole derivatives, these π→π* transitions typically result in absorbance maxima in the range of 270–290 nm. vulcanchem.com The UV cut-off wavelength is the wavelength below which the compound absorbs strongly, which is an important parameter for its use in various applications.

Analysis of Chromophores and Conjugation Effects

The pyrazole ring acts as the primary chromophore in this compound. The nitrile group, while having its own electronic transitions at much shorter wavelengths, primarily acts as an auxochrome that modifies the absorption characteristics of the pyrazole ring. The conjugation of the nitrile group with the pyrazole ring can lead to a bathochromic (red) shift of the λ_max compared to unsubstituted pyrazole. The extent of this shift provides insight into the degree of electronic communication between the nitrile group and the pyrazole ring. The analysis of the UV-Vis spectrum, often complemented by computational studies, can elucidate the nature of the electronic transitions and the molecular orbitals involved. biointerfaceresearch.comresearchgate.net

The following table provides a summary of the expected UV-Vis spectral data for this compound.

| Property | Description | Expected Value/Range | Source |

| λ_max | Wavelength of maximum absorbance due to π→π* transitions | 270 - 290 nm | vulcanchem.com |

| Electronic Transitions | Primary type of electronic transition | π→π* | vulcanchem.com |

| Chromophore | The primary light-absorbing unit | Pyrazole ring | nist.gov |

| Auxochrome | Group that modifies the chromophore's absorption | Nitrile group |

Mass Spectrometry (MS) and Elemental Analysis

Mass spectrometry and elemental analysis are fundamental techniques for the structural elucidation and verification of this compound. These methods provide precise information about the compound's molecular weight, fragmentation behavior, and elemental composition, which are crucial for confirming its identity and purity.

Molecular Weight Determination and Fragmentation Patterns

The molecular formula for this compound is C₄H₃N₃, corresponding to a calculated molecular weight of approximately 93.09 g/mol . chemicalbook.comchemscene.com Mass spectrometry is employed to confirm this molecular weight. Typically, in techniques like Electrospray Ionization (ESI) or Electron Impact (EI), the compound is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured. For this compound, a prominent molecular ion peak ([M]⁺) or a protonated molecular ion ([M+H]⁺) would be expected at m/z 93 or 94, respectively. Studies on related pyrazole derivatives confirm that the molecular ion peak is often clearly observed. scirp.orgbeilstein-journals.org

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which helps in confirming the molecular formula. For a related pyrazole derivative, HRMS data showed a close correlation between the expected and found mass for the protonated molecule, validating its composition. rsc.org

The fragmentation pattern of this compound under mass spectrometry provides valuable structural information. While specific fragmentation data for the parent compound is not extensively detailed in the cited literature, patterns can be inferred from the analysis of related structures. The fragmentation of pyrazole rings often involves characteristic losses. For instance, the fragmentation of pyranopyrazoles is initiated by the elimination of carbon monoxide (CO), followed by the loss of a hydrogen atom and an RCN group (where R is a substituent). researchgate.net For this compound, a likely primary fragmentation pathway would involve the loss of hydrogen cyanide (HCN, m/z 27) from the pyrazole ring or the nitrile group. Other potential fragmentations could include the cleavage of the N-N bond, leading to further breakdown of the heterocyclic ring structure.

In Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of complex pyrazole derivatives like fipronil (B1672679) metabolites, tandem MS (MS/MS) is used to study fragmentation. A precursor ion is selected and fragmented to produce a characteristic spectrum of product ions. nih.gov

Table 1: Representative Mass Spectrometry Data for a Substituted Pyrazole Derivative This table illustrates the type of data obtained from LC-MS/MS analysis for a related compound, 5-amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-(trifluoromethyl)-1H-pyrazole-3-carbonitrile.

| Parameter | Value |

| Instrument Type | LC-ESI-QTOF |

| Ionization Mode | Negative ESI |

| Precursor m/z ([M-H]⁻) | 386.9644 |

| Collision Energy | 10 eV |

| Major Fragment Ion (m/z) | 350.9877 |

| Data sourced from an analysis of a fipronil metabolite. nih.gov |

Elemental Composition Verification

Elemental analysis is a crucial method to experimentally verify the elemental composition of this compound and thus support its molecular formula, C₄H₃N₃. This technique determines the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a pure sample. The experimentally determined percentages are then compared with the theoretically calculated values. A close match between the experimental and theoretical values confirms the compound's elemental makeup and is a strong indicator of its purity. researchgate.net

In the synthesis of various pyrazole-based compounds, elemental analysis is routinely reported as a standard characterization method, often with results conforming to the expected percentages within a narrow margin of error (typically ±0.4%). lgcstandards.com For instance, a certificate of analysis for a complex pyrazole derivative, Sisapronil, confirms that the experimentally determined elemental composition conforms to the theoretical values. lgcstandards.com Reports on the synthesis of nitrile products from pyrazole intermediates also highlight the use of elemental analysis to confirm purity, which often exceeds 99%. chemicalbook.com

Table 2: Theoretical Elemental Composition of this compound (C₄H₃N₃)

| Element | Atomic Mass | Number of Atoms | Total Mass | Percentage |

| Carbon (C) | 12.011 | 4 | 48.044 | 51.61% |

| Hydrogen (H) | 1.008 | 3 | 3.024 | 3.25% |

| Nitrogen (N) | 14.007 | 3 | 42.021 | 45.14% |

| Total | 93.089 | 100.00% |

Chromatographic Techniques for Purity and Analysis (e.g., HPLC, LC-MS, UPLC, TLC)

Chromatographic techniques are indispensable for the analysis of this compound and its derivatives. They are widely used to monitor the progress of chemical reactions, assess the purity of the final product, and isolate impurities.

Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and frequently used method to monitor the conversion of reactants to products during the synthesis of pyrazole compounds. rsc.orgnih.gov The technique is typically performed on pre-coated silica (B1680970) gel plates (e.g., silica gel 60 F254). scirp.orgrsc.org After eluting the plate with a suitable solvent system, the separated compound spots are visualized, commonly under UV light at 254 nm or by using chemical staining agents like potassium permanganate (B83412) (KMnO₄). rsc.org

High-Performance Liquid Chromatography (HPLC): HPLC is a robust technique for the quantitative analysis and purity assessment of pyrazole carbonitriles. Reverse-phase (RP) HPLC is a common mode used for these analyses. For example, a method for the related compound 3-amino-1H-pyrazole-4-carbonitrile utilizes a Newcrom R1 column with a mobile phase consisting of acetonitrile, water, and an acid modifier like phosphoric acid. sielc.comsielc.com For compatibility with mass spectrometry detection, a volatile acid such as formic acid is used instead. sielc.comsielc.com HPLC is often used to determine the purity of final products, with research-grade materials typically showing purity levels of 95% or higher. chemimpex.com In one analysis of a veterinary product containing a complex pyrazole, HPLC was used to confirm a purity of 99.48%. lgcstandards.comresearchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful hybrid technique combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. It is extensively used for the identification and quantification of pyrazole derivatives in various matrices. beilstein-journals.orgorientjchem.orgnih.gov LC-MS analysis can confirm the molecular weight of the synthesized compounds via peaks such as the protonated molecular ion [M+H]⁺. orientjchem.org The use of high-resolution time-of-flight (TOF) mass spectrometers in LC-MS systems allows for highly accurate mass measurements, which aids in the identification of unknown metabolites and impurities. nih.govepa.gov

Ultra-High-Performance Liquid Chromatography (UPLC): UPLC is a more recent advancement that uses columns with smaller particle sizes (typically under 2 µm) to achieve faster separations and higher resolution compared to conventional HPLC. sielc.comsielc.com UPLC, often coupled with tandem mass spectrometry (UPLC-MS/MS), provides a highly sensitive and rapid method for analyzing pyrazole compounds, such as fipronil and its metabolites in environmental or biological samples. researchgate.net The purity of newly synthesized pyrazoles is also routinely verified using UPLC-MS techniques. scirp.org

Table 3: Example Chromatographic Conditions for Analysis of Related Pyrazole Carbonitriles

| Technique | Column | Mobile Phase Example | Detector | Application | Reference |

| HPLC | Newcrom R1 | Acetonitrile, Water, Phosphoric Acid | UV | Purity Analysis | sielc.comsielc.com |

| LC-MS/MS | Acclaim RSLC C18 | Not specified | ESI-QTOF | Structural Analysis | nih.gov |

| UPLC-MS/MS | ACQUITY BEH C18 | Not specified | Tandem MS | Residue Analysis | researchgate.net |

| TLC | Silica Gel 60 F254 | Hexane/Ethyl Acetate | UV (254 nm) | Reaction Monitoring | scirp.orgrsc.org |

Theoretical and Computational Chemistry of 1h Pyrazole 3 Carbonitrile

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the properties of molecules like 1H-pyrazole-3-carbonitrile. These computational methods allow for the detailed investigation of its geometric and electronic nature.

Density Functional Theory (DFT) is a widely used computational method to determine the optimized geometry and electronic structure of molecules. mdpi.com Calculations, often using the B3LYP functional with a 6-311++G(d,p) basis set, provide a theoretical model of the molecule's most stable conformation. mdpi.com For pyrazole (B372694) derivatives, the geometry is typically planar, a conformation that enhances stability. rjpbcs.com The theoretical dihedral angles calculated by DFT methods are often close to zero, confirming a stable planar geometry. rjpbcs.com

The electronic structure is primarily described by the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. rjpbcs.com A smaller gap suggests higher polarizability and greater chemical reactivity. rjpbcs.com In substituted pyrazoles, the HOMO is often localized on the pyrazole ring, while the LUMO may be centered on electron-withdrawing groups like the carbonitrile substituent. vulcanchem.com This distribution helps to identify the likely sites for electrophilic and nucleophilic attacks. vulcanchem.combiointerfaceresearch.com

| Parameter | Bond Length (Å) | Bond Angle (°) |

| N1-N2 | 1.34 | - |

| N2-C3 | 1.33 | - |

| C3-C4 | 1.42 | - |

| C4-C5 | 1.36 | - |

| C5-N1 | 1.34 | - |

| C3-H3 | 1.08 | - |

| C4-H4 | 1.08 | - |

| C5-H5 | 1.08 | - |

| N1-H1 | 1.01 | - |

| C5-N1-N2 | - | 112.5 |

| N1-N2-C3 | - | 104.9 |

| N2-C3-C4 | - | 111.3 |

| C3-C4-C5 | - | 105.1 |

| C4-C5-N1 | - | 106.2 |

| Source: Adapted from general DFT data on pyrazole structures. rjpbcs.com |

Theoretical vibrational frequencies for pyrazole derivatives are calculated using DFT methods, and these predictions are instrumental in assigning the bands observed in experimental FT-IR and Raman spectra. derpharmachemica.comscience.gov A scaling factor is typically applied to the calculated frequencies to improve agreement with experimental data. derpharmachemica.com The absence of imaginary frequencies in the calculation results confirms that the optimized geometry corresponds to a true energy minimum on the potential energy surface. derpharmachemica.com

For pyrazole-based compounds, characteristic vibrational modes include C-H stretching, C=C and C=N stretching within the ring, and ring deformation modes. derpharmachemica.com The carbonitrile (-C≡N) group in this compound would exhibit a strong, characteristic stretching vibration. In related nitrile-containing heterocyclic compounds, this band is observed in the IR spectrum around 2231 cm⁻¹. The calculated frequencies, when correlated with experimental spectra, allow for a complete and reliable assignment of the fundamental vibrational modes. science.govscience.gov

Table 2: Selected Vibrational Frequencies for Related Pyrazole and Nitrile Compounds Note: This table presents typical frequency ranges for key functional groups found in or related to this compound, as specific comprehensive data for the target molecule was not available.

| Vibrational Mode | Experimental Frequency (cm⁻¹) | Theoretical Frequency (cm⁻¹) |

| N-H Stretch | 3125 | - |

| Aromatic C-H Stretch | 3055 | - |

| Nitrile (C≡N) Stretch | ~2231 | - |

| Ring C=C Stretch | 1597, 1552 derpharmachemica.com | 1580, 1564 derpharmachemica.com |

| Ring C-N Stretch | 1200-1130 derpharmachemica.com | - |

| Pyrazole Ring Deformation | 634 derpharmachemica.com | 640 derpharmachemica.com |

| Source: Data compiled from studies on substituted pyrazoles and related nitrile compounds. derpharmachemica.comrsc.org |

Density Functional Theory (DFT) Studies for Optimized Geometry and Electronic Structure

Molecular Structure and Conformational Analysis

The structure of pyrazole derivatives is significantly influenced by tautomerism and the potential for forming intermolecular assemblies.

Pyrazoles unsubstituted at the nitrogen atom, such as this compound, exist as a dynamic equilibrium of tautomers due to proton transfer between the two annular nitrogen atoms. chemrxiv.org This process, known as annular tautomerism, is a fundamental characteristic of pyrazole chemistry. nih.gov Theoretical studies have shown that this proton exchange is predominantly an intermolecular process, occurring through interactions with other pyrazole molecules or solvent molecules. nih.gov The energy barrier for an intramolecular proton transfer is significantly high (around 50 kcal/mol), making it an unlikely pathway. nih.gov In contrast, the intermolecular process has a much lower activation energy, in the range of 10-14 kcal/mol. nih.gov The presence of electron-donating or electron-withdrawing substituents on the pyrazole ring can influence the energy demands of the proton transfer and thus affect the tautomeric ratio. nih.gov

Pyrazole molecules exhibit a strong tendency to form non-covalent, self-aggregated structures through intermolecular hydrogen bonds (N-H···N). mdpi.com In the solid state and in the gas phase, pyrazoles can form various assemblies, including cyclic dimers, trimers, tetramers, and linear chains (catemers). mdpi.com The formation of these supramolecular structures is driven by the desire to satisfy the hydrogen bond donor (N-H) and acceptor (=N-) capabilities of the pyrazole ring. mdpi.comresearchgate.net

The extent and type of aggregation are highly dependent on the environment. In solution, the self-association of pyrazole molecules is in competition with interactions with the solvent. mdpi.com Polar protic solvents can form hydrogen bonds with the pyrazole molecules, which may disrupt the pyrazole-pyrazole clusters and favor pyrazole-solvent interactions instead. mdpi.com

Tautomerism and Proton Transfer Studies within Pyrazole Systems

Electronic Properties and Reactivity Descriptors

Conceptual DFT provides a set of reactivity descriptors that help to predict and understand the chemical behavior of molecules. These descriptors are calculated from the energies of the frontier molecular orbitals (HOMO and LUMO). rjpbcs.com

Key reactivity descriptors include:

Ionization Potential (I): The energy required to remove an electron (I = -E_HOMO).

Electron Affinity (A): The energy released when an electron is added (A = -E_LUMO).

Chemical Potential (μ): A measure of the tendency of electrons to escape from the system (μ = -(I+A)/2).

Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution (η = (I-A)/2). Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap and are more reactive. rjpbcs.com

Electrophilicity Index (ω): A measure of the energy stabilization when the system acquires additional electronic charge (ω = μ²/2η). It quantifies the electrophilic character of a molecule. rjpbcs.com

These descriptors provide a quantitative framework for assessing the reactivity of this compound, indicating its stability and its propensity to act as an electrophile or nucleophile in chemical reactions. rjpbcs.comresearchgate.net

| Descriptor | Symbol | Value (eV) |

| HOMO Energy | E_HOMO | -6.80 |

| LUMO Energy | E_LUMO | -0.27 |

| Ionization Potential | I | 6.80 |

| Electron Affinity | A | 0.27 |

| Energy Gap | ΔE | 6.53 |

| Chemical Potential | μ | -3.54 |

| Chemical Hardness | η | 3.26 |

| Electrophilicity Index | ω | 1.92 |

| Source: Data from a DFT study on a related pyrazole derivative. rjpbcs.com |

HOMO-LUMO Energy Gaps and Charge Transfer

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental in predicting the chemical reactivity of a molecule. The energy difference between these orbitals, known as the HOMO-LUMO energy gap, is a key indicator of molecular stability and reactivity. A smaller energy gap generally corresponds to higher reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. rjpbcs.commaterialsciencejournal.org

For pyrazole derivatives, the HOMO-LUMO gap helps to characterize their polarizability and chemical reactivity. rjpbcs.com In the case of substituted pyrazoles, the nature of the substituent can significantly influence this energy gap. For instance, electron-donating groups may raise the HOMO energy level, while electron-withdrawing groups can lower the LUMO energy level, both leading to a smaller energy gap and increased reactivity.

Theoretical calculations, often employing Density Functional Theory (DFT), are used to determine the energies of these orbitals. For a related compound, 4,5-dihydro-1H-pyrazole-3-carbonitrile, the calculated HOMO energy is -6.80 eV and the LUMO energy is -0.27 eV, resulting in an energy gap of 6.53 eV. rjpbcs.com This value provides a baseline for understanding the electronic transitions and charge transfer possibilities within the molecule. The distribution of these orbitals is also informative; for some pyrazole-carbonitrile systems, the HOMO level is spread over the entire molecule except for the carbon of the cyanide group, while the LUMO is distributed over the molecule without the cyanide group. rjpbcs.com This intramolecular charge transfer from the pyrazole ring to the cyano group is a critical aspect of its electronic behavior.

Table 1: Calculated Frontier Orbital Energies and Related Parameters for a Pyrazole Derivative

| Parameter | Value (eV) |

| EHOMO | -6.80 |

| ELUMO | -0.27 |

| Energy Gap (ΔE) | 6.53 |

| Ionization Potential (I) | 6.80 |

| Electron Affinity (A) | 0.27 |

| Global Hardness (η) | 3.26 |

| Global Softness (S) | 0.15 |

| Chemical Potential (µ) | -3.54 |

| Electrophilicity Index (ω) | 1.92 |

Data for 4,5-dihydro-1H-pyrazole-3-carbonitrile. rjpbcs.com

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals of a wavefunction into localized orbitals that align with the familiar Lewis structure concepts of bonds and lone pairs. uni-muenchen.de This analysis provides a detailed picture of the bonding and electronic structure within a molecule, including hyperconjugative interactions and charge delocalization. uni-muenchen.dersc.org